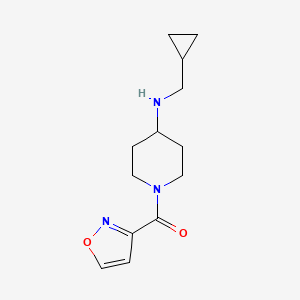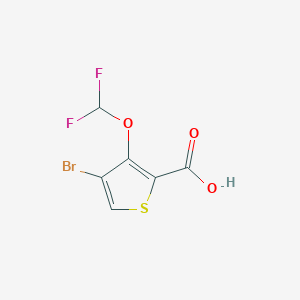
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ciclopropilmetil)-1-(1,2-oxazol-3-carbonil)piperidin-4-amina es un compuesto orgánico sintético que presenta un anillo de piperidina sustituido con un grupo ciclopropilmetilo y un grupo oxazol carbonilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Materiales de partida: La síntesis suele comenzar con derivados de piperidina disponibles comercialmente.
Ciclopropilmetilación: El anillo de piperidina se funcionaliza primero con un grupo ciclopropilmetilo. Esto se puede lograr mediante reacciones de sustitución nucleofílica utilizando haluros de ciclopropilmetilo en condiciones básicas.
Carbonilación de oxazol: La introducción del grupo oxazol carbonilo se realiza generalmente mediante reacciones de acilación. Esto implica el uso de cloruro de oxazol-3-carbonilo en presencia de una base como la trietilamina.
Acoplamiento final: El paso final implica el acoplamiento de la piperidina ciclopropilmetilateda con el derivado de oxazol carbonilo en condiciones adecuadas para producir el compuesto objetivo.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de N-óxidos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de oxazol, lo que puede conducir a productos de apertura del anillo o hidrogenación.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo ciclopropilmetilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Haluros de alquilo o sulfonatos en presencia de bases fuertes como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Productos principales
Oxidación: N-óxidos y otros derivados oxidados.
Reducción: Productos reducidos o de apertura del anillo de la porción de oxazol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Intermediarios sintéticos: Utilizados como intermediarios en la síntesis de moléculas más complejas.
Biología
Inhibición enzimática: Investigado por su potencial para inhibir enzimas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Unión a receptores: Estudiado por su capacidad para unirse a ciertos receptores biológicos, influyendo en los procesos celulares.
Medicina
Desarrollo de fármacos: Explorado como un compuesto guía en el desarrollo de nuevos productos farmacéuticos, particularmente por sus posibles efectos terapéuticos.
Farmacocinética: Investigación sobre sus propiedades de absorción, distribución, metabolismo y excreción (ADME).
Industria
Ciencia de materiales:
Agroquímicos: Investigado para su uso en el desarrollo de nuevos productos agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(ciclopropilmetil)-1-(1,2-oxazol-3-carbonil)piperidin-4-amina implica su interacción con objetivos moleculares específicos como enzimas o receptores. El grupo ciclopropilmetilo y el grupo oxazol carbonilo juegan un papel crucial en la unión a estos objetivos, modulando su actividad y llevando a los efectos biológicos deseados. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(ciclopropilmetil)-1-(1,2-oxazol-3-carbonil)piperidina: Carece del grupo amino, lo que puede afectar su actividad biológica.
N-(ciclopropilmetil)-1-(1,2-oxazol-3-carbonil)piperidin-4-ol: Contiene un grupo hidroxilo en lugar de una amina, lo que puede alterar su reactividad e interacciones.
N-(ciclopropilmetil)-1-(1,2-oxazol-3-carbonil)piperidin-4-carboxamida: Presenta un grupo carboxamida, que puede influir en sus propiedades farmacocinéticas.
Unicidad
N-(ciclopropilmetil)-1-(1,2-oxazol-3-carbonil)piperidin-4-amina es único debido a la presencia de ambos grupos ciclopropilmetilo y oxazol carbonilo, que confieren propiedades químicas y biológicas específicas. Estas características estructurales lo convierten en un compuesto versátil para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2 |
Clave InChI |
RECGUJYXMBTNRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)









![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)



